molecular formula C19H27FO2 B072848 6alpha-Fluorotestosterone CAS No. 1597-68-8

6alpha-Fluorotestosterone

Cat. No. B072848
CAS RN: 1597-68-8
M. Wt: 306.4 g/mol
InChI Key: GGQPTOITOZXLBE-QXROXWLYSA-N
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Description

6alpha-Fluorotestosterone is a synthetic nonaromatizable androgen analog of testosterone . It binds to and activates specific nuclear receptors and is equipotent to testosterone .


Molecular Structure Analysis

The chemical formula of 6alpha-Fluorotestosterone is C19H27FO2 . Its exact mass is 306.20 and its molecular weight is 306.421 . The IUPAC/Chemical Name is (6S,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta [a]phenanthren-3-one .

Scientific Research Applications

1. Tumor Localization and Cancer Imaging

A study conducted by Larson et al. (2004) explored the use of 16beta-(18)F-fluoro-5alpha-dihydrotestosterone (a related compound) in PET scans for metastatic prostate cancer patients. This compound helped in assessing androgen receptor expression, showing potential as an agent for analyzing antigen receptors in prostate cancer management (Larson et al., 2004).

2. Bioconversion and Enzyme Activity

Kollerov et al. (2015) focused on the bioconversion of 6alpha-fluoro-16alpha-methyl-deoxycorticosterone 21-acetate (a structurally similar compound) by filamentous fungi. This study highlighted the capability of certain fungi to activate 11beta-hydroxylase steroids, an insight valuable for understanding steroid metabolism and enzyme activities (Kollerov et al., 2015).

3. Androgen Receptor-Mediated Imaging

Garg et al. (2001) synthesized [7alpha-18F]fluoro-17alpha-methyl-5alpha-dihydrotestosterone, a compound with high specificity to androgen receptors. This development was significant for potential PET imaging of prostate cancer, demonstrating the role of androgen-related compounds in diagnostic imaging (Garg et al., 2001).

4. Farnesoid X Receptor Agonists

Pellicciari et al. (2002) studied 6alpha-alkyl-substituted analogues of chenodeoxycholic acid, like 6alpha-ethyl-chenodeoxycholic acid, demonstrating its potency as an FXR agonist. This research has implications for understanding bile acid derivatives as potential therapeutic agents (Pellicciari et al., 2002).

5. Hormonal Growth Promoter Analysis

Regal et al. (2010) developed a method to detect 17alpha-methyltestosterone in bovine hair, aiding in controlling the use of growth promoters in meat-producing animals. This study is relevant for understanding the detection and regulation of similar hormonal growth promoters in the food industry (Regal et al., 2010).

6. Analysis of Steroid Metabolites

Magnusson and Sandström (2004) established a method for analyzing testosterone metabolites, which is crucial for measuring enzyme activity in various biological processes. This research contributes to the understanding of steroid metabolism (Magnusson & Sandström, 2004).

properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17S)-6-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,22H,3-8,10H2,1-2H3/t12-,13-,14-,16-,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQPTOITOZXLBE-QXROXWLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=CC(=O)CC[C@]34C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873369
Record name 6alpha-Fluorotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Fluorotestosterone

CAS RN

1597-68-8
Record name 6alpha-Fluorotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6alpha-Fluorotestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-FLUOROTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9R6BZK55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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